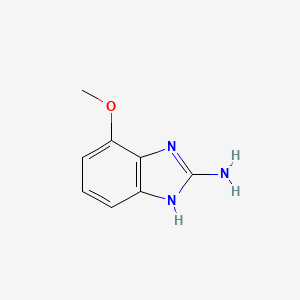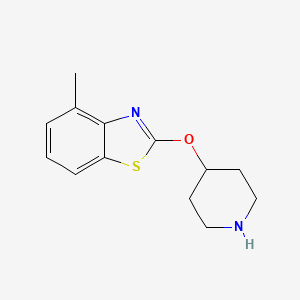
7-Methoxy-1H-benzoimidazol-2-ylamin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1H-benzoimidazol-2-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Benzimidazole derivatives, to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzimidazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, contributing to their diverse pharmacological activities .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1H-benzoimidazol-2-ylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 7-Methoxy-1H-benzoimidazol-2-ylamine has been found to bind to certain proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 7-Methoxy-1H-benzoimidazol-2-ylamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 7-Methoxy-1H-benzoimidazol-2-ylamine can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 7-Methoxy-1H-benzoimidazol-2-ylamine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, 7-Methoxy-1H-benzoimidazol-2-ylamine can inhibit the activity of certain kinases, thereby blocking the phosphorylation of downstream targets and altering signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-benzoimidazol-2-ylamine have been shown to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have demonstrated that 7-Methoxy-1H-benzoimidazol-2-ylamine can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-benzoimidazol-2-ylamine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, 7-Methoxy-1H-benzoimidazol-2-ylamine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs .
Metabolic Pathways
7-Methoxy-1H-benzoimidazol-2-ylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, 7-Methoxy-1H-benzoimidazol-2-ylamine can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-benzoimidazol-2-ylamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized . Once inside the cell, 7-Methoxy-1H-benzoimidazol-2-ylamine can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-benzoimidazol-2-ylamine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 7-Methoxy-1H-benzoimidazol-2-ylamine can be localized to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .
Vorbereitungsmethoden
The synthesis of 7-Methoxy-1H-benzoimidazol-2-ylamine typically involves the reaction of 7-methoxy-1H-benzoimidazole with an amine source under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: Involving the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives.
Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions.
Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Chemischer Reaktionen
7-Methoxy-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-1H-benzoimidazol-2-ylamine can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
N-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 7-Methoxy-1H-benzoimidazol-2-ylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
4-methoxy-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZONHOHNHEXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680942 | |
| Record name | 4-Methoxy-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018895-06-1 | |
| Record name | 4-Methoxy-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)





![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)


![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
